molecular formula C20H23N3O4 B2418588 3-(2,5-dimethoxyphenyl)-N-(1-(furan-2-yl)propan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396854-14-0

3-(2,5-dimethoxyphenyl)-N-(1-(furan-2-yl)propan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2418588
CAS No.: 1396854-14-0
M. Wt: 369.421
InChI Key: SRGRFXDCUJVAHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-dimethoxyphenyl)-N-(1-(furan-2-yl)propan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H23N3O4 and its molecular weight is 369.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-13(10-15-6-5-9-27-15)21-20(24)18-12-17(22-23(18)2)16-11-14(25-3)7-8-19(16)26-4/h5-9,11-13H,10H2,1-4H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGRFXDCUJVAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2=CC(=NN2C)C3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,5-Dimethoxyphenyl)-N-(1-(furan-2-yl)propan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C19H24N4O4
  • Molecular Weight: 368.42 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

The biological activity of pyrazole derivatives has been extensively studied, revealing a spectrum of pharmacological effects. The specific compound has shown promise in various areas:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, compounds similar to the one discussed have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in inflammatory responses.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone (standard)76% at 1 µM86% at 1 µM
Pyrazole Derivative61–85% at 10 µM76–93% at 10 µM

This suggests that the compound may possess similar anti-inflammatory properties.

2. Anticancer Activity

The compound's structure suggests potential anticancer activity. Pyrazole derivatives have been reported to induce apoptosis in cancer cell lines. For example, studies have demonstrated that related compounds can inhibit cell growth in A549 lung cancer cells with IC50 values ranging from 26 µM to 49.85 µM.

3. Antimicrobial Activity

Some pyrazole derivatives have shown antimicrobial properties against various bacterial strains and fungi. The compound's structural features may enhance its effectiveness against pathogens.

The mechanisms by which pyrazole compounds exert their biological effects often involve the inhibition of specific enzymes or pathways:

  • Cyclooxygenase (COX) Inhibition: Many pyrazoles act as COX inhibitors, reducing the synthesis of prostaglandins involved in inflammation.
  • Kinase Inhibition: Certain derivatives have been identified as inhibitors of kinases involved in cancer progression, suggesting a targeted approach to cancer treatment.

Case Studies

Several studies highlight the biological activities of related compounds:

  • Selvam et al. (2014) synthesized a series of pyrazole derivatives that exhibited significant anti-inflammatory and analgesic activities comparable to standard drugs like indomethacin.
  • Burguete et al. (2014) focused on the synthesis and evaluation of pyrazole derivatives for their antimicrobial properties, demonstrating promising results against strains such as E. coli and Aspergillus niger.
  • Wei et al. (2022) reported on the anticancer efficacy of ethyl-substituted pyrazoles, indicating substantial growth inhibition in various cancer cell lines.

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step protocols, including:

  • Step 1 : Preparation of pyrazole intermediates via condensation of hydrazines with β-keto esters under acidic conditions .
  • Step 2 : Carboxamide coupling using EDCI/HOBt or DCC as coupling agents in anhydrous DMF at 0–5°C .
  • Key optimizations : Control of temperature (<50°C) to avoid furan ring decomposition, use of K₂CO₃ as a base for nucleophilic substitutions, and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at δ 3.7–3.9 ppm; furan protons at δ 6.3–7.4 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected at m/z 399.16) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for purity assessment (>95%) .

Advanced Research Questions

Q. How can conflicting reports about its biological activity (e.g., antimicrobial vs. inactive) be systematically addressed?

Contradictions may arise from:

  • Assay variability : Differences in microbial strains, inoculum size, or solvent carriers (DMSO vs. aqueous buffers). Standardize protocols using CLSI guidelines .
  • Structural analogs : Compare activity of derivatives (e.g., replacing the furan with thiophene or varying methoxy positions) to identify pharmacophores .
  • Dose-response curves : Use IC₅₀/EC₅₀ values from triplicate experiments to quantify potency .

Q. What computational strategies predict its binding affinity to biological targets (e.g., kinases)?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., pyrazole-carboxamide H-bonding with kinase hinge regions) .
  • MD simulations : GROMACS/AMBER for stability analysis over 100 ns trajectories, focusing on furan ring dynamics and solvent accessibility .
  • QSAR models : Train regression models using descriptors like logP, polar surface area, and H-bond donors .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Core modifications : Synthesize analogs with:
  • Varied aryl groups (e.g., 3,4-dimethoxyphenyl vs. 2,4-difluorophenyl) .
  • Alternative linkers (e.g., ethyl vs. propyl chains between pyrazole and furan) .
    • Activity testing : Prioritize assays against validated targets (e.g., COX-2 for anti-inflammatory activity or EGFR for anticancer screening) .

Methodological Considerations

Q. What strategies mitigate side reactions during carboxamide formation?

  • Activating agents : Use HATU instead of EDCI for sterically hindered amines to improve yields .
  • Solvent selection : Anhydrous THF or DCM minimizes hydrolysis of activated intermediates .
  • Workup : Quench reactions with ice-cold water and extract with ethyl acetate to isolate products .

Q. How to resolve discrepancies in crystallographic data vs. computational conformers?

  • X-ray diffraction : Compare experimental crystal structures (CCDC entries) with DFT-optimized geometries (B3LYP/6-31G* basis set) .
  • Torsional analysis : Evaluate rotational barriers of the propan-2-yl linker using Gaussian09 .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show low toxicity?

  • Cell line specificity : Test across multiple lines (e.g., HEK293 vs. HepG2) to identify tissue-selective effects .
  • Apoptosis assays : Combine Annexin V/PI staining with caspase-3 activation studies to distinguish necrotic vs. apoptotic pathways .
  • Metabolic stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes + NADPH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.